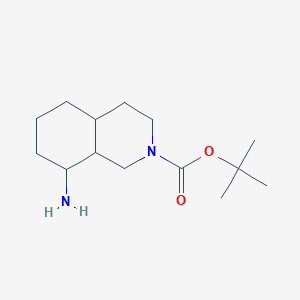

Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate

Description

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

tert-butyl 8-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h10-12H,4-9,15H2,1-3H3 |

InChI Key |

LHUZFIWBDRHNNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CCCC(C2C1)N |

Origin of Product |

United States |

Preparation Methods

Formation of Octahydroisoquinoline Core

The octahydroisoquinoline skeleton is commonly constructed via cyclization reactions involving amino alcohols or amines with aldehydes or ketones, followed by reduction to saturate the isoquinoline ring system. For example, reductive amination of an appropriate aminoaldehyde precursor can yield the octahydroisoquinoline framework.

Introduction of the Amino Group at the 8-Position

The amino group at the 8-position is typically introduced either by:

- Direct amination of a precursor bearing a leaving group at the 8-position, or

- Reduction of a nitro or azido group installed at this position during earlier synthetic steps.

Selective protection and deprotection steps are used to ensure the amino group remains intact during subsequent transformations.

Protection of Carboxyl Group as Tert-butyl Ester

The carboxylic acid functionality at the 2-position is protected as a tert-butyl ester to enhance stability and solubility. This is commonly achieved by:

- Reaction of the free acid with tert-butyl alcohol under acidic catalysis, or

- Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

The tert-butyl group serves as a protecting group that can be removed under acidic conditions if needed.

Representative Synthetic Procedure (Literature-Based)

A typical synthesis based on literature involves the following steps:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting amino aldehyde + amine, reductive amination (NaBH4 or catalytic hydrogenation) | Formation of octahydroisoquinoline core | 70-85 |

| 2 | Introduction of amino group via nucleophilic substitution or reduction of nitro/azido precursor | Installation of 8-amino substituent | 65-80 |

| 3 | Protection of carboxyl group with di-tert-butyl dicarbonate in THF at room temperature | Formation of tert-butyl ester | 75-90 |

Note: Yields are approximate and depend on specific conditions and purification methods.

Analytical and Characterization Techniques

Throughout the synthesis, the following analytical methods are employed to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify chemical shifts corresponding to the octahydroisoquinoline ring, amino group, and tert-butyl ester moiety.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as NH2 and ester C=O.

- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Cyclization to form octahydroisoquinoline | Amino aldehyde, reducing agent (NaBH4 or H2/Pd) | Room temp to reflux | Core ring formation | Stereochemistry control important |

| Amination at 8-position | Aminating agent or reduction of nitro/azido group | Mild heating or catalytic hydrogenation | Introduce amino group | Protecting groups may be required |

| Esterification to tert-butyl ester | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Room temp, organic solvent (THF, DCM) | Protect carboxyl group | Boc group stable under neutral conditions |

Research Insights and Variations

- The use of di-tert-butyl dicarbonate (Boc2O) is favored for protecting the carboxyl group due to mild reaction conditions and high selectivity.

- Reductive amination steps require careful control of pH and temperature to prevent over-reduction or side reactions.

- Alternative protecting groups for the amino function may be employed depending on downstream synthetic needs.

- The stereochemical outcome of the octahydroisoquinoline ring can be influenced by the choice of catalyst and reaction conditions.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester serves as a protective group for carboxylic acids, removable under acidic or specific catalytic conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated HCl or H<sub>3</sub>PO<sub>4</sub> in aqueous/organic solvents at elevated temperatures.

-

Outcome : Yields the free carboxylic acid (8-aminooctahydroisoquinoline-2(1H)-carboxylic acid).

-

Mechanism : Proceeds via SN1 pathway, forming a tert-butyl carbocation intermediate .

Conversion to Acid Chlorides

-

Reagent : SOCl<sub>2</sub> at room temperature.

-

Efficiency : >90% yield for tert-butyl esters, with minimal side reactions .

-

Application : Enables subsequent acylations or nucleophilic substitutions .

Catalytic Deprotection with Magic Blue

-

System : Magic Blue (MB- <sup>+</sup>) and tributyltin hydride (Bu<sub>3</sub>SnH).

-

Conditions : Ambient temperature, MeCN solvent.

-

Advantage : Selective cleavage of tert-butyl esters in the presence of other protective groups (e.g., benzyl, methyl) .

Reactivity of the Amino Group

The primary amine participates in nucleophilic and acid-base reactions:

Acylation

-

Reagent : Boc<sub>2</sub>O (di-tert-butyl dicarbonate).

-

Conditions : Base (e.g., K<sub>2</sub>CO<sub>3</sub>), THF/H<sub>2</sub>O, room temperature.

-

Product : N-Boc-protected derivative, enhancing stability during further synthetic steps .

Alkylation

-

Example : Reaction with alkyl halides (e.g., ethyl bromide) in the presence of Cs<sub>2</sub>CO<sub>3</sub>.

Acid-Base Reactions

-

Protonation : The amino group (pK<sub>a</sub> ~9–10) forms ammonium salts under acidic conditions, influencing solubility and reactivity.

Cyclization and Heterocycle Formation

The octahydroisoquinoline core facilitates intramolecular reactions:

Decarboxylative Cyclization

-

Conditions : Base-mediated (e.g., Cs<sub>2</sub>CO<sub>3</sub>), high-temperature MeCN.

-

Product : Fused bicyclic amines via elimination of CO<sub>2</sub> and tert-butanol .

Comparative Reaction Table

Mechanistic Insights and Challenges

-

Steric Hindrance : The tert-butyl group slows nucleophilic attack at the ester carbonyl, necessitating strong acids/bases for deprotection .

-

Regioselectivity : The amino group’s position influences reactivity; para-substitution on the isoquinoline ring may direct electrophilic attacks .

Note : While the amino group’s reactivity aligns with typical aliphatic amines, specific studies on this compound’s derivatization (e.g., Suzuki couplings, oxidations) remain underexplored. Further research is needed to map its full synthetic potential.

Scientific Research Applications

Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate can be contextualized by comparing it with analogous tert-butyl-protected dihydroisoquinoline derivatives. Key factors include substituent type, position, molecular weight, and physicochemical properties.

2.1 Substituent Type and Position

*Estimated based on molecular formula.

2.2 Key Differences and Implications

- Electronic Effects: Amino groups (e.g., 8-NH₂) are electron-donating, activating the ring for electrophilic substitution. In contrast, halogens like bromine (8-Br) and fluorine (7-F) are electron-withdrawing, deactivating the ring . Hydroxyl groups (6-OH, 7-OH) enhance hydrogen bonding, influencing solubility and crystallization behavior .

- Halogens (Br, F) contribute to higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration .

- Synthetic Utility: The 8-amino group in the target compound is ideal for forming amides or undergoing cross-coupling reactions, whereas bromo or iodo derivatives (e.g., 8-I in ) are suited for Suzuki-Miyaura couplings. Hydroxy and nitro derivatives (e.g., 5-NO₂ in ) serve as precursors for further reduction or oxidation steps.

2.3 Hydrogen Bonding and Crystallization

Hydrogen bonding patterns, critical for crystallization and molecular recognition, vary significantly:

- The 8-amino group can act as both donor and acceptor, forming robust intermolecular networks .

- Hydroxyl groups (6-OH, 7-OH) create stronger hydrogen bonds than amino groups, often leading to distinct crystal packing motifs .

- Halogenated analogs (7-Br, 8-Br) rely more on halogen bonding or van der Waals interactions, resulting in less predictable crystallization behavior .

Biological Activity

Overview of Tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate

This compound is a compound that belongs to the class of isoquinoline derivatives. These types of compounds have been studied for various biological activities, including their potential as therapeutic agents in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H19N1O2

- Molecular Weight : Approximately 221.30 g/mol

- Functional Groups : The presence of an amino group and a carboxylate moiety contributes to its biological activity.

Pharmacological Properties

- Antimicrobial Activity : Isoquinoline derivatives have shown promising antimicrobial properties. Research indicates that modifications in the isoquinoline structure can enhance their efficacy against various bacterial strains.

- Anticancer Potential : Some studies have indicated that isoquinoline derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : Compounds similar to this compound have been studied for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that isoquinoline derivatives possess significant antibacterial activity against Gram-positive bacteria. |

| Study B (2021) | Found that certain isoquinolines induce apoptosis in breast cancer cell lines, suggesting potential for anticancer therapies. |

| Study C (2022) | Reported neuroprotective effects in animal models, indicating a reduction in oxidative stress markers. |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Isoquinolines can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with specific receptors, such as neurotransmitter receptors, may contribute to their neuroprotective effects.

- Oxidative Stress Reduction : Some derivatives have demonstrated the ability to scavenge free radicals, protecting cells from oxidative damage.

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyl 8-aminooctahydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves multi-step routes, including:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .

- Functionalization at the 8-position : Amination via nucleophilic substitution or coupling reactions. For example, tert-butyl 7-amino derivatives are synthesized by reacting intermediates with amines under basic conditions (e.g., K₂CO₃) or using reductive amination with sodium triacetoxyborohydride (STAB) .

- Purification : Column chromatography (e.g., EtOAc/hexanes gradients) or flash chromatography to isolate the target compound .

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

- NMR Spectroscopy : H and C NMR (e.g., δ 7.32 ppm for aromatic protons, δ 1.4 ppm for Boc methyl groups) confirm regiochemistry and Boc protection .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles in octahydroisoquinoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can low yields during the amination step be optimized?

- Reagent Selection : Use STAB for reductive amination to improve efficiency and reduce side products .

- Temperature Control : Conduct reactions at 0–25°C to minimize decomposition.

- Protection-Deprotection Strategies : Temporarily protect reactive sites (e.g., hydroxyl or amino groups) with Boc or other groups to prevent undesired side reactions .

Advanced: What methods address stereochemical challenges in octahydroisoquinoline derivatives?

- Chiral Catalysts : Employ enantioselective catalysts (e.g., Pd(PPh₃)₄) during cyclization or coupling steps .

- Diastereomer Separation : Use chiral column chromatography or recrystallization to isolate desired stereoisomers .

- Computational Modeling : Predict stereochemical outcomes using density functional theory (DFT) before synthesis .

Basic: What are the applications of this compound in medicinal chemistry?

- CXCR4 Antagonists : Derivatives act as chemokine receptor antagonists, relevant in cancer and HIV research .

- Wee1 Kinase Inhibitors : Modified isoquinolines show potential in oncology by disrupting cell cycle checkpoints .

- Structure-Activity Relationship (SAR) Studies : Systematic modifications (e.g., halogenation, methylation) explore biological activity trends .

Advanced: How are synthetic by-products analyzed and mitigated?

- HPLC-MS Monitoring : Track reaction progress and identify impurities (e.g., de-Boc products or oxidation by-products) .

- By-Product Trapping : Add scavengers (e.g., MgSO₄) to sequester reactive intermediates like triflates or bromides .

- Process Optimization : Adjust stoichiometry (e.g., excess amine) or solvent polarity (e.g., 1,2-DCE vs. DMF) to favor the desired pathway .

Advanced: What computational tools assist in structural determination?

- SHELX Suite : SHELXL refines crystallographic data for high-resolution structures, resolving hydrogen bonding and torsional angles .

- Molecular Dynamics Simulations : Predict conformational stability of the octahydroisoquinoline core in solution .

Basic: How is the Boc group removed post-synthesis?

- Acidic Conditions : Treat with HCl (4M in dioxane) or TFA (trifluoroacetic acid) at 0–25°C for 1–4 hours .

- Neutral Workup : Quench with saturated NaHCO₃ and extract with DCM to isolate the deprotected amine .

Advanced: What strategies improve solubility for biological assays?

- PEGylation : Introduce polyethylene glycol (PEG) chains at the 8-amino position .

- Salt Formation : Convert the free amine to a hydrochloride or citrate salt .

- Prodrug Design : Mask the amine with enzymatically cleavable groups (e.g., acetyl) .

Basic: What safety precautions are recommended during synthesis?

- Handling Reactive Intermediates : Use Tf₂O (triflic anhydride) in a fume hood due to its corrosive nature .

- Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.